![molecular formula C25H21ClN2O4 B3016892 5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione CAS No. 1005146-91-7](/img/structure/B3016892.png)

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

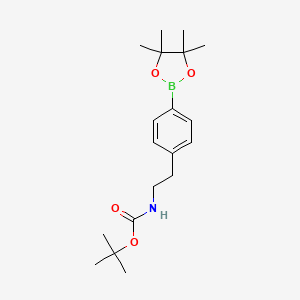

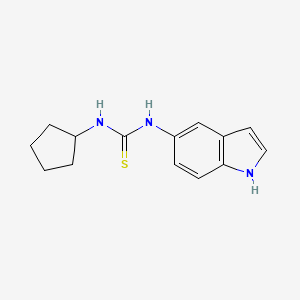

The compound is a complex molecule featuring multiple aromatic rings and a dihydro-2H-pyrrolo[3,4-d]isoxazole core. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be used to infer some aspects of the compound's characteristics.

Synthesis Analysis

The synthesis of related compounds, such as 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole, involves the use of reactants like 4-chloroacetophenone oxime and the preparation of lithium diisopropylamide (LDA) in a tetrahydrofuran solvent . This suggests that the synthesis of the compound may also involve similar reactants and conditions, possibly with additional steps to introduce the o-tolyl group and form the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system.

Molecular Structure Analysis

The molecular structure of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has been determined using single-crystal X-ray analysis . This technique could be crucial for the unambiguous determination of the complex structure of the compound , especially considering the potential for regioisomers and conformational isomers due to the presence of multiple aromatic rings and heterocycles.

Chemical Reactions Analysis

The chemical reactions involving related compounds are regiospecific, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid . This indicates that the reactions leading to the synthesis of the compound would need to be carefully controlled to ensure the correct regiochemistry, particularly when forming the dihydro-2H-pyrrolo[3,4-d]isoxazole ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of carboxylic acid groups in related compounds leads to the formation of hydrogen-bonded dimers in the solid state . Although the compound does not contain carboxylic acid groups, the presence of aromatic rings and a heterocyclic core suggests it may exhibit significant intermolecular interactions, such as pi-pi stacking or hydrogen bonding with suitable functional groups. Additionally, the presence of chloro and methoxy substituents will influence the compound's polarity and solubility.

Scientific Research Applications

Photoluminescent Materials Development

Researchers have been exploring π-conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units for their strong photoluminescence and photochemical stability. These materials, due to their good solubility and processability into thin films, are deemed suitable for electronic applications, including in the field of organic electronics (Beyerlein & Tieke, 2000).

Organic Optoelectronic Materials Synthesis

Symmetrically substituted diketopyrrolopyrrole derivatives synthesized under mild conditions have been studied for their photophysical properties. These derivatives exhibit potential applications in novel organic optoelectronic materials and biological systems, attributed to their enhanced water solubility and optical properties (Zhang et al., 2014).

Exploration of Isoxazole Derivatives

Isoxazole derivatives, such as 5-arylisoxazol-3-yl)chloromethanes, have been synthesized and analyzed for their potential in creating 3-aryloxymethyl-5-phenyl(p-tolyl)isoxazoles. These compounds could be transformed further to include various substituent groups, indicating their versatility in chemical synthesis and potential applications in medicinal chemistry and materials science (Potkin et al., 2015).

Anti-corrosion Agents Development

Studies on tetrahydropyrimido-triazepine derivatives have explored their efficiency as anti-corrosion additives for mild steel in acidic environments. Through chemical, electrochemical, and surface analyses, these compounds have demonstrated significant inhibition efficiency, opening paths for their application in industrial corrosion protection (Benhiba et al., 2020).

Luminescent Mono- and Binuclear Cyclometalated Platinum(II) Complexes

Research into luminescent mono- and binuclear cyclometalated platinum(II) complexes based on 6-phenyl-2,2‘-bipyridines has provided insights into d8−d8 and ligand−ligand interactions. These complexes, showing emission in fluid solutions at room temperature, could have implications for the development of new photoluminescent materials and their application in sensing and imaging technologies (Lai et al., 1999).

Pyrrole Derivatives as Anti-cancer Therapeutics

Pyrrole derivatives have been synthesized and evaluated for their potential as inhibitors of protein kinases involved in cancer progression. These studies provide a foundation for developing new anticancer therapeutics, highlighting the importance of pyrrole derivatives in medicinal chemistry and drug design (Kuznietsova et al., 2019).

properties

IUPAC Name |

5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21ClN2O4/c1-15-7-3-5-9-19(15)28-22(16-11-13-17(31-2)14-12-16)21-23(32-28)25(30)27(24(21)29)20-10-6-4-8-18(20)26/h3-14,21-23H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUIIQOVQZUHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[[2-[(4-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B3016809.png)

![1-(3,4-Dimethylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B3016815.png)

![2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3016818.png)

![4-[({6-[4-(2-methoxyphenyl)piperazin-1-yl]pyridazin-3-yl}thio)acetyl]-6-methyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B3016821.png)

![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-phenylacetamide](/img/structure/B3016822.png)

![N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B3016827.png)

![1-(3-morpholinopropyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3016828.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B3016832.png)